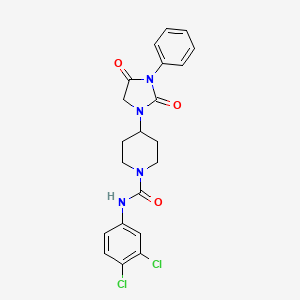

![molecular formula C4H14ClN3O2S B2860603 [(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride CAS No. 87484-94-4](/img/structure/B2860603.png)

[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

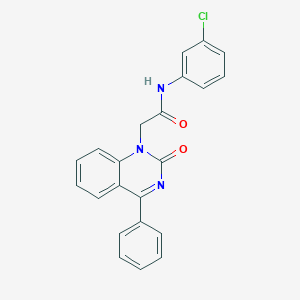

“[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride” is a chemical compound with the CAS Number: 87484-94-4 . It has a molecular weight of 203.69 and is typically available in powder form .

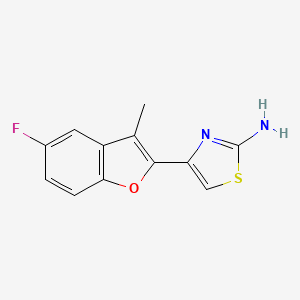

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H13N3O2S.ClH/c1-7(2)10(8,9)6-4-3-5;/h6H,3-5H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 203.69 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.Scientific Research Applications

Analytical Chemistry Applications

Sensitive Quantitative Determination

The reactivity of dansyl chloride (DIMETHYLAMINONAPHTHYL sulphonyl chloride), which reacts with primary and secondary amines as well as phenolic hydroxyl groups, has been utilized for the quantitative determination of chlorpromazine metabolites, demonstrating its utility in analyzing complex biological samples (Kaul, Conway, & Clark, 1970).

Cytofluorometric Determination

Dansylchloride has also been applied in the cytofluorometric determination of lysine, showcasing its specificity for amino groups when carried out in ethanol, further highlighting its potential in quantitative bioanalytical applications (Rosselet & Ruch, 1968).

Biochemistry and Molecular Biology Applications

Protein and Peptide Studies

Applications in protein and peptide studies include the selective oxidation and reduction of methionine residues, with dimethyl sulfoxide (DMSO) being used to oxidize methionine to methionine sulfoxide, indicating a method for selective modification of protein structure (Shechter, 1986).

Neurobiology Applications

In neurobiology research, DMSO has been reported to suppress NMDA- and AMPA-induced ion currents and calcium influx, as well as protect against excitotoxic death in hippocampal neurons, suggesting its potential therapeutic application in neurodegenerative diseases (Lu & Mattson, 2001).

Material Science Applications

Hydrogel Formation

The formation of two-dimensional (2-D) sheet-like assemblies by asymmetrically substituted amphiphilic sulfamide, leading to effective hydrogelation, has been explored. This illustrates the compound's utility in creating novel material structures with potential applications in biomedical engineering (Kabashima et al., 2013).

Synthesis and Chemical Reactivity

Efficient Sulfamoylation

Research into the sulfamoylation of hydroxyl groups using N, N-dimethylacetamide or 1-methyl-2-pyrrolidone as solvents has been conducted to optimize reaction conditions, highlighting the evolving techniques in chemical synthesis and modification of compounds for various applications (Okada, Iwashita, & Koizumi, 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of [(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Properties

IUPAC Name |

1-amino-2-(dimethylsulfamoylamino)ethane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13N3O2S.ClH/c1-7(2)10(8,9)6-4-3-5;/h6H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPQYMHUOVXBLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2860525.png)

![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2860537.png)

![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2860538.png)

![1-[(4-Bromophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2860542.png)